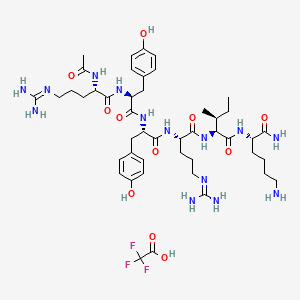

Ac-RYYRIK-NH2 TFA

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C46H71F3N14O11 |

|---|---|

Molecular Weight |

1053.1 g/mol |

IUPAC Name |

(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]-6-aminohexanamide;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C44H70N14O9.C2HF3O2/c1-4-25(2)36(42(67)54-31(37(46)62)9-5-6-20-45)58-39(64)33(11-8-22-52-44(49)50)55-40(65)34(23-27-12-16-29(60)17-13-27)57-41(66)35(24-28-14-18-30(61)19-15-28)56-38(63)32(53-26(3)59)10-7-21-51-43(47)48;3-2(4,5)1(6)7/h12-19,25,31-36,60-61H,4-11,20-24,45H2,1-3H3,(H2,46,62)(H,53,59)(H,54,67)(H,55,65)(H,56,63)(H,57,66)(H,58,64)(H4,47,48,51)(H4,49,50,52);(H,6,7)/t25-,31-,32-,33-,34-,35-,36-;/m0./s1 |

InChI Key |

QTKKKFGDGCRSRH-VANAKWAUSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)C.C(=O)(C(F)(F)F)O |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CCCN=C(N)N)NC(=O)C.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Ac-RYYRIK-NH2 TFA

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac-RYYRIK-NH2 TFA is a synthetic hexapeptide that has garnered significant interest within the scientific community for its unique and complex interaction with the Nociceptin/Orphanin FQ (N/OFQ) receptor, also known as the NOP receptor or ORL1. This receptor system is implicated in a wide array of physiological processes, including pain modulation, locomotor activity, and cardiovascular function. Ac-RYYRIK-NH2 exhibits a fascinating dual pharmacology, acting as a potent antagonist in some biological systems while displaying partial agonist properties in others. This context-dependent activity makes it a valuable tool for dissecting the intricacies of NOP receptor signaling and a lead compound for the development of novel therapeutics. This guide provides a comprehensive overview of the mechanism of action of Ac-RYYRIK-NH2, detailing its molecular interactions, signaling pathways, and the experimental protocols used for its characterization.

Core Mechanism of Action: A Dual Antagonist/Partial Agonist at the NOP Receptor

The primary molecular target of Ac-RYYRIK-NH2 is the NOP receptor, a G protein-coupled receptor (GPCR). The peptide binds to this receptor with high affinity.[1][2] Its mechanism of action is characterized by a dual pharmacological profile, which is dependent on the specific cellular context and the experimental assay being employed.

In native tissues, such as rat brain preparations, Ac-RYYRIK-NH2 acts as a competitive antagonist.[3][4] It effectively blocks the signaling cascade initiated by the endogenous NOP receptor agonist, N/OFQ. This antagonistic action is observed at the level of G protein activation, a critical initial step in GPCR signaling.[3][4]

Conversely, in recombinant systems, such as Chinese Hamster Ovary (CHO) cells transfected with the human NOP receptor, Ac-RYYRIK-NH2 behaves as a partial agonist.[3][4] This means that while it activates the NOP receptor to elicit a response, the maximal effect it can produce is lower than that of the full agonist, N/OFQ.[3] In vivo studies have further demonstrated its agonist properties, where it has been shown to inhibit locomotor activity in mice.[1][2]

The trifluoroacetate (TFA) salt form of the peptide is a result of its purification process, typically using reverse-phase high-performance liquid chromatography (HPLC) with TFA as a counter-ion.

Quantitative Data Summary

The following table summarizes the key quantitative parameters that define the interaction of Ac-RYYRIK-NH2 with the NOP receptor.

| Parameter | Value | Species/System | Assay | Reference(s) |

| Binding Affinity (Ki) | 1.5 nM | Not specified | Radioligand binding assay | [1][2] |

| Dissociation Constant (Kd) | 1.5 nM | CHO cells expressing ORL1 | Not specified | [4][5] |

| Antagonist Activity (Schild Constant - Ka) | 6.58 nM | Rat brain membranes | [35S]-GTPγS binding assay | [3][4] |

| Partial Agonist Efficacy | 30-60% of N/OFQ | CHO cells expressing ORL1 | [35S]-GTPγS binding assay | [3] |

| Partial Agonist Efficacy | 70-90% of N/OFQ | CHO cells expressing ORL1 | cAMP accumulation assay | [3] |

Signaling Pathways

The dual nature of Ac-RYYRIK-NH2's interaction with the NOP receptor leads to two distinct signaling outcomes, as depicted in the diagrams below.

Antagonistic Action of Ac-RYYRIK-NH2

In native systems, Ac-RYYRIK-NH2 competitively binds to the NOP receptor, preventing the binding of the endogenous agonist N/OFQ. This blockade inhibits the N/OFQ-mediated activation of Gi/o proteins, thereby preventing downstream signaling events such as the inhibition of adenylyl cyclase and the modulation of ion channels.

Partial Agonist Action of Ac-RYYRIK-NH2

In recombinant systems, Ac-RYYRIK-NH2 binds to and activates the NOP receptor, leading to the activation of Gi/o proteins, albeit to a lesser extent than the full agonist N/OFQ. This partial activation results in a submaximal inhibition of adenylyl cyclase and subsequent downstream effects.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the mechanism of action of Ac-RYYRIK-NH2.

[³⁵S]-GTPγS Binding Assay

This assay measures the activation of G proteins by the NOP receptor in response to ligand binding.

Objective: To determine the antagonist and partial agonist properties of Ac-RYYRIK-NH2 by measuring its effect on N/OFQ-stimulated [³⁵S]-GTPγS binding to cell membranes.

Materials:

-

Rat brain cortex membranes or membranes from CHO cells expressing the NOP receptor.

-

[³⁵S]-GTPγS (specific activity ~1000 Ci/mmol).

-

GTPγS (unlabeled).

-

GDP.

-

N/OFQ.

-

Ac-RYYRIK-NH2.

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 1 mM DTT.

-

Scintillation cocktail.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Cell harvester.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize rat brain cortex or CHO cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

-

Assay Setup: In a 96-well plate, combine the following in a final volume of 200 µL:

-

50 µL of membrane suspension (10-20 µg of protein).

-

50 µL of assay buffer containing 10 µM GDP.

-

50 µL of various concentrations of Ac-RYYRIK-NH2 (for antagonist and partial agonist curves) or buffer.

-

50 µL of various concentrations of N/OFQ (for antagonist curves) or buffer (for partial agonist curves).

-

-

Initiation of Reaction: Add 50 µL of [³⁵S]-GTPγS (final concentration 0.1 nM) to each well to start the reaction.

-

Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.

-

Termination of Reaction: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

-

Washing: Wash the filters three times with 3 mL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

-

Quantification: Place the filters in scintillation vials with 4 mL of scintillation cocktail. Measure the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Non-specific binding: Determined in the presence of 10 µM unlabeled GTPγS.

-

Basal binding: Determined in the absence of any stimulating ligand.

-

Agonist-stimulated binding: Calculated by subtracting basal binding from the binding in the presence of the agonist.

-

For antagonist activity, Schild analysis is performed on the concentration-response curves of N/OFQ in the presence of different concentrations of Ac-RYYRIK-NH2.

-

For partial agonist activity, the maximal stimulation by Ac-RYYRIK-NH2 is compared to that of N/OFQ.

-

Neonatal Rat Cardiomyocyte Chronotropic Assay

This assay assesses the effect of Ac-RYYRIK-NH2 on the beating rate of cultured heart cells, a functional readout of NOP receptor activity in a cardiovascular context.

Objective: To determine if Ac-RYYRIK-NH2 can antagonize the positive chronotropic effect of N/OFQ on neonatal rat cardiomyocytes.

Materials:

-

Primary culture of neonatal rat ventricular myocytes.

-

Culture medium (e.g., DMEM supplemented with fetal bovine serum).

-

N/OFQ.

-

Ac-RYYRIK-NH2.

-

Isoproterenol (as a positive control).

-

Microscope with a heated stage and video recording capabilities.

-

Image analysis software.

Procedure:

-

Cell Culture: Isolate ventricular myocytes from 1-2 day old neonatal rats and culture them on gelatin-coated dishes until they form a spontaneously beating syncytium.

-

Experimental Setup: Place the culture dish on the heated stage of the microscope (37°C).

-

Baseline Recording: Record the basal beating rate of a selected field of cells for 5-10 minutes.

-

Compound Addition:

-

For antagonist experiments, pre-incubate the cells with various concentrations of Ac-RYYRIK-NH2 for 10-15 minutes.

-

Add N/OFQ to the medium and record the beating rate for another 10-20 minutes.

-

-

Data Acquisition: Record videos of the beating cardiomyocytes at different time points.

-

Data Analysis: Determine the beating rate (beats per minute) from the video recordings using image analysis software or manual counting. Compare the N/OFQ-induced increase in beating rate in the presence and absence of Ac-RYYRIK-NH2.

In Vivo Mouse Locomotor Activity Assay

This assay evaluates the in vivo agonist properties of Ac-RYYRIK-NH2 by measuring its effect on spontaneous movement in mice.

Objective: To determine if Ac-RYYRIK-NH2 acts as an agonist in vivo by measuring its effect on locomotor activity.

Materials:

-

Male adult mice (e.g., C57BL/6).

-

Ac-RYYRIK-NH2.

-

Vehicle control (e.g., sterile saline).

-

Locomotor activity chambers equipped with infrared beams.

-

Data acquisition software.

Procedure:

-

Acclimation: Acclimate the mice to the experimental room for at least 1 hour before testing.

-

Habituation: Place individual mice in the locomotor activity chambers and allow them to habituate for 30-60 minutes.

-

Administration: Administer Ac-RYYRIK-NH2 or vehicle via the desired route (e.g., intracerebroventricularly, intraperitoneally).

-

Data Recording: Immediately after administration, place the mice back into the chambers and record locomotor activity for a predefined period (e.g., 60-120 minutes).

-

Parameters Measured: The software records parameters such as total distance traveled, number of horizontal and vertical beam breaks, and time spent in the center versus the periphery of the chamber.

-

Data Analysis: Compare the locomotor activity parameters between the Ac-RYYRIK-NH2-treated group and the vehicle-treated group.

Conclusion

This compound is a pivotal research tool for probing the function of the NOP receptor system. Its complex mechanism of action, characterized by context-dependent antagonism and partial agonism, provides a unique opportunity to understand the nuances of NOP receptor signaling. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working with this intriguing peptide. Further investigation into the structural basis of its dual activity and its effects in various physiological and pathological models will undoubtedly continue to yield valuable insights into the role of the NOP receptor in health and disease.

References

- 1. Antagonism by acetyl-RYYRIK-NH2 of G protein activation in rat brain preparations and of chronotropic effect on rat cardiomyocytes evoked by nociceptin/orphanin FQ - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4.4. [35S]GTPγS Binding Assays for Opioid Receptors [bio-protocol.org]

- 3. Binding and in vitro activities of peptides with high affinity for the nociceptin/orphanin FQ receptor, ORL1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antagonism by acetyl-RYYRIK-NH2 of G protein activation in rat brain preparations and of chronotropic effect on rat cardiomyocytes evoked by nociceptin/orphanin FQ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubcompare.ai [pubcompare.ai]

The Role of Ac-RYYRIK-NH2 TFA in Cell Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac-RYYRIK-NH2, a synthetic hexapeptide, has emerged as a significant research tool for investigating the nociceptin/orphanin FQ (N/OFQ) system and its cognate receptor, the Nociceptin Opioid Receptor (NOP), also known as the Opioid Receptor-Like 1 (ORL1) receptor. This G protein-coupled receptor (GPCR) is implicated in a wide array of physiological processes, including pain modulation, anxiety, and learning and memory. Ac-RYYRIK-NH2 exhibits a complex pharmacological profile, acting as a partial agonist and, in some contexts, a functional antagonist at the ORL1 receptor. This dual activity makes it a valuable probe for dissecting the intricacies of ORL1 receptor signaling. This technical guide provides an in-depth overview of the role of Ac-RYYRIK-NH2 in cell signaling pathways, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Mechanism of Action

Ac-RYYRIK-NH2 exerts its effects by directly binding to the ORL1 receptor. The binding affinity of Ac-RYYRIK-NH2 for the ORL1 receptor expressed in Chinese Hamster Ovary (CHO) cells is potent, with a dissociation constant (Kd) in the low nanomolar range.[1] Its interaction with the receptor triggers a cascade of intracellular events characteristic of Gi/o protein-coupled receptors.

Quantitative Data Summary

The pharmacological activity of Ac-RYYRIK-NH2 has been characterized in various in vitro assays. The following tables summarize the key quantitative data, highlighting its partial agonist and antagonist properties.

| Assay Type | System | Parameter | Value | Reference |

| Radioligand Binding | CHO cells expressing human ORL1 receptor | Kd | 1.5 nM | [1] |

| Assay Type | System | Parameter | Nociceptin (Full Agonist) | Ac-RYYRIK-NH2 | Reference |

| [³⁵S]GTPγS Binding | Rat Frontal Cortex Membranes | Emax | 174% | 44% | [2] |

| [³⁵S]GTPγS Binding | CHO-hORL1 Cell Membranes | Emax | 311% | 115% | [2] |

| Adenylyl Cyclase Inhibition | CHO-hORL1 Cells | % Inhibition | 77% | 49% | [2] |

| Inhibition of Contraction | Rat Vas Deferens | % Inhibition | 95% | 54% | [2] |

| Inhibition of Contraction | Rat Anococcygeus Muscle | % Inhibition | 98% | 37% | [2] |

| Assay Type | System | Parameter | Value | Reference |

| Antagonist Activity | Rat Anococcygeus Muscle | pA₂ | 8.69 | [2] |

Cell Signaling Pathways Modulated by Ac-RYYRIK-NH2

As a partial agonist at the ORL1 receptor, Ac-RYYRIK-NH2 activates the same signaling pathways as the endogenous ligand N/OFQ, but with lower efficacy. The primary signaling cascade involves the activation of inhibitory Gi/o proteins.

G Protein Activation and Downstream Effectors

Upon binding of Ac-RYYRIK-NH2 to the ORL1 receptor, the heterotrimeric G protein (αi/o, β, and γ subunits) is activated. The Gαi/o subunit, in its GTP-bound state, dissociates from the Gβγ dimer. Both the Gαi/o-GTP and Gβγ subunits can then modulate the activity of various downstream effector proteins.

Key downstream effects of ORL1 receptor activation by Ac-RYYRIK-NH2 include:

-

Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit directly inhibits the activity of adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP).[2]

-

Modulation of Ion Channels: The Gβγ subunit can directly interact with and modulate the activity of ion channels. This includes the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels, leading to membrane hyperpolarization, and the inhibition of voltage-gated calcium channels (N-type and P/Q-type), which reduces neurotransmitter release.

-

Activation of Mitogen-Activated Protein Kinase (MAPK) Pathways: The Gβγ subunit can also activate phospholipase C (PLC), which in turn can lead to the activation of the MAPK cascade, including ERK1/2.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of Ac-RYYRIK-NH2.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G proteins by a receptor agonist.

Methodology:

-

Membrane Preparation: Cell membranes from CHO cells stably expressing the human ORL1 receptor (CHO-hORL1) or from rat frontal cortex are prepared by homogenization and differential centrifugation.

-

Assay Buffer: A typical assay buffer consists of 50 mM Tris-HCl, 3 mM MgCl₂, 0.2 mM EGTA, and 100 mM NaCl, at pH 7.4.

-

Incubation: Membranes are incubated in the assay buffer with varying concentrations of Ac-RYYRIK-NH2, a fixed concentration of GDP (e.g., 10 µM), and the radiolabeled, non-hydrolyzable GTP analog [³⁵S]GTPγS (e.g., 0.05 nM). The incubation is typically carried out for 60 minutes at 30°C.

-

Termination and Filtration: The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B).

-

Washing: The filters are washed multiple times with ice-cold buffer to remove unbound radioligand.

-

Quantification: The radioactivity retained on the filters, representing [³⁵S]GTPγS bound to the Gα subunits, is quantified by liquid scintillation counting.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS. Specific binding is then plotted against the concentration of Ac-RYYRIK-NH2 to determine the EC₅₀ and Emax values.

Adenylyl Cyclase Inhibition Assay

This assay measures the ability of a Gi/o-coupled receptor agonist to inhibit the production of cAMP.

Methodology:

-

Cell Culture: CHO-hORL1 cells are cultured to near confluency.

-

Pre-incubation: Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Incubation: Cells are then incubated with varying concentrations of Ac-RYYRIK-NH2 in the presence of an adenylyl cyclase stimulator, such as forskolin.

-

Lysis and Quantification: The reaction is stopped, and the cells are lysed. The intracellular cAMP concentration is then measured using a competitive binding assay, such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The percentage inhibition of forskolin-stimulated cAMP production is calculated for each concentration of Ac-RYYRIK-NH2, and the data are used to determine the IC₅₀ and Emax values.

Conclusion

Ac-RYYRIK-NH2 TFA is a potent and selective ligand for the ORL1 receptor, acting as a partial agonist. Its ability to engage the Gi/o signaling pathway, leading to the inhibition of adenylyl cyclase and modulation of ion channel activity, makes it an invaluable tool for elucidating the physiological and pathological roles of the N/OFQ system. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers in pharmacology, neuroscience, and drug discovery who are investigating the therapeutic potential of targeting the ORL1 receptor. The dual nature of its pharmacology underscores the complexity of GPCR signaling and highlights the importance of thorough in vitro characterization of novel ligands.

References

- 1. Opioid receptor-like 1 (ORL1) receptor binding and the biological properties of Ac-Arg-Tyr-Tyr-Arg-Ile-Arg-NH2 and its analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vitro characterization of Ac-RYYRWK-NH(2), Ac-RYYRIK-NH(2) and [Phe1Psi(CH(2)-NH)Gly2] nociceptin(1-13)NH(2) at rat native and recombinant ORL(1) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Acetylated RYYRIK-NH2 Peptide: A Technical Overview of its Biological Activity as a Nociceptin/Orphanin FQ Receptor Ligand

For Researchers, Scientists, and Drug Development Professionals

Introduction

The acetylated hexapeptide, Ac-Arg-Tyr-Tyr-Arg-Ile-Lys-NH2 (Ac-RYYRIK-NH2), has emerged as a significant research tool in the study of the nociceptin/orphanin FQ (N/OFQ) peptide receptor (NOP), the fourth member of the opioid receptor family. Unlike classical opioid receptors, the NOP receptor and its endogenous ligand, N/OFQ, modulate a distinct range of physiological processes, including pain, anxiety, and locomotion. Ac-RYYRIK-NH2, originally identified from a combinatorial peptide library, is a potent and selective ligand for the NOP receptor, exhibiting a complex pharmacological profile characterized primarily as a partial agonist. This technical guide provides an in-depth summary of the biological activity of Ac-RYYRIK-NH2, presenting key quantitative data, detailed experimental protocols for its characterization, and visual representations of its mechanism of action.

Quantitative Biological Data

The biological activity of Ac-RYYRIK-NH2 has been quantified through various in vitro assays, primarily focusing on its binding affinity and functional potency at the NOP receptor.

Receptor Binding Affinity

The affinity of Ac-RYYRIK-NH2 for the NOP receptor is typically determined through competitive radioligand binding assays.

| Parameter | Value | Cell/Tissue Preparation | Radioligand | Reference |

| pKi | 9.29 | CHO cells expressing human NOP receptor | [3H]UFP-101 | [1] |

| KD | 0.3 nM | Rat brain membranes | [35S]GTPγS | [2] |

| KD | 1.5 nM | CHO cells expressing mouse ORL1 | Not Specified | [2] |

pKi is the negative logarithm of the inhibitory constant (Ki). A higher pKi value indicates a higher binding affinity. KD is the dissociation constant.

Functional Activity

The functional activity of Ac-RYYRIK-NH2 is assessed using assays that measure G protein activation or downstream signaling events following receptor binding. The peptide generally behaves as a partial agonist, meaning it binds to and activates the NOP receptor, but with lower efficacy than the endogenous full agonist, N/OFQ.

| Assay | Parameter | Value | System | Reference |

| [35S]GTPγS Binding | pEC50 | 7.87 | CHOhNOP+Gαqi5 cells | [1] |

| [35S]GTPγS Binding | Efficacy (α) | 0.80 (relative to N/OFQ) | CHOhNOP+Gαqi5 cells | [1] |

| [35S]GTPγS Binding | Schild constant (Ka) | 6.58 nM | Rat brain membranes | [2] |

| Calcium Release | pEC50 | 7.87 | CHOhNOP+Gαqi5 cells | [1] |

| Calcium Release | Efficacy (α) | 0.80 (relative to N/OFQ) | CHOhNOP+Gαqi5 cells | [1] |

pEC50 is the negative logarithm of the half-maximal effective concentration (EC50). Efficacy (α) represents the maximal response of the peptide relative to a full agonist. The Schild constant (Ka) is a measure of antagonist potency.

It is noteworthy that in some experimental systems, particularly in native tissue preparations, Ac-RYYRIK-NH2 can act as a competitive antagonist, inhibiting the effects of N/OFQ.[2] This highlights the importance of the specific assay conditions in determining the observed pharmacological profile of the peptide.

Signaling Pathway of the NOP Receptor

Ac-RYYRIK-NH2 exerts its biological effects by binding to the NOP receptor, a G protein-coupled receptor (GPCR) that primarily couples to inhibitory G proteins of the Gi/o family.[3][4] Activation of the NOP receptor by an agonist like Ac-RYYRIK-NH2 initiates a signaling cascade that leads to a generalized inhibition of neuronal excitability and neurotransmitter release.[5]

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the biological activity of Ac-RYYRIK-NH2.

Radioligand Binding Assay (Competitive)

This assay is used to determine the binding affinity (Ki) of Ac-RYYRIK-NH2 for the NOP receptor.

Protocol:

-

Membrane Preparation: Homogenize cells or tissues expressing the NOP receptor in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate to pellet the membranes, then resuspend in fresh buffer. Determine the protein concentration of the membrane preparation.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

Membrane preparation (typically 20-40 µg of protein).

-

A fixed concentration of a suitable radioligand for the NOP receptor (e.g., [3H]UFP-101 at a concentration near its Kd).

-

Varying concentrations of the unlabeled Ac-RYYRIK-NH2 peptide.

-

For determining non-specific binding, a high concentration of a non-radiolabeled NOP ligand (e.g., 1 µM N/OFQ) is used in separate wells.

-

-

Incubation: Incubate the plates at room temperature for a sufficient time to reach binding equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters (e.g., Whatman GF/B) pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding. Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the Ac-RYYRIK-NH2 concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of Ac-RYYRIK-NH2 that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[35S]GTPγS Binding Assay

This functional assay measures the activation of G proteins by the NOP receptor upon binding of Ac-RYYRIK-NH2.

Protocol:

-

Membrane Preparation: Similar to the radioligand binding assay, prepare membranes from cells or tissues expressing the NOP receptor and its associated G proteins.

-

Assay Buffer: Prepare an assay buffer containing MgCl2 and NaCl, which are important for G protein function.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

Membrane preparation.

-

Guanosine diphosphate (GDP) to ensure that G proteins are in their inactive state at the beginning of the assay.

-

[35S]GTPγS, a non-hydrolyzable analog of GTP.

-

Varying concentrations of Ac-RYYRIK-NH2.

-

Basal binding is determined in the absence of any agonist, and non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.

-

-

Incubation: Incubate the plates at 30°C for a defined period (e.g., 60 minutes) with gentle agitation.

-

Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters. Wash the filters with ice-cold buffer.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the amount of [35S]GTPγS bound against the logarithm of the Ac-RYYRIK-NH2 concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) values.

Conclusion

The acetylated RYYRIK-NH2 peptide is a valuable pharmacological tool for investigating the NOP receptor system. Its well-characterized binding affinity and partial agonist activity make it a standard reference compound in NOP receptor research. The detailed protocols and pathway diagrams provided in this guide offer a comprehensive resource for researchers aiming to study the biological effects of this and other NOP receptor ligands, facilitating further advancements in the development of novel therapeutics targeting this important receptor system.

References

- 1. Synthesis, Biological Activity and Molecular Docking of Chimeric Peptides Targeting Opioid and NOP Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antagonism by acetyl-RYYRIK-NH2 of G protein activation in rat brain preparations and of chronotropic effect on rat cardiomyocytes evoked by nociceptin/orphanin FQ - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. The Therapeutic Potential of Nociceptin/Orphanin FQ Receptor Agonists as Analgesics without Abuse Liability - PMC [pmc.ncbi.nlm.nih.gov]

Ac-RYYRIK-NH2 TFA: A Technical Guide to its Partial Agonist Activity at the ORL1 Receptor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic peptide Ac-RYYRIK-NH2 trifluoroacetate (TFA), a significant tool compound in the study of the nociceptin/orphanin FQ (N/OFQ) system. It details the partial agonist activity of Ac-RYYRIK-NH2 at the opioid receptor-like 1 (ORL1) receptor, also known as the N/OFQ peptide (NOP) receptor. This document collates quantitative data from key in vitro assays, presents detailed experimental protocols, and visualizes the associated signaling pathways and experimental workflows. The information herein is intended to serve as a valuable resource for researchers engaged in the exploration of ORL1 receptor pharmacology and the development of novel therapeutics targeting this system.

Introduction

The ORL1 receptor, a G protein-coupled receptor (GPCR), and its endogenous ligand, nociceptin/orphanin FQ (N/OFQ), represent a signaling system with significant implications in a variety of physiological processes, including pain modulation, anxiety, and learning and memory. The development of selective ligands for the ORL1 receptor is crucial for elucidating its physiological roles and for the potential development of novel therapeutics. Ac-RYYRIK-NH2 is a hexapeptide that has been identified as a potent ligand for the ORL1 receptor.[1][2] Its pharmacological profile is complex, exhibiting partial agonist or antagonist activity depending on the experimental system and the specific assay being performed.[3] This context-dependent activity makes Ac-RYYRIK-NH2 a valuable probe for investigating the intricacies of ORL1 receptor function and signaling.

Quantitative Data Presentation

The following tables summarize the key quantitative parameters of Ac-RYYRIK-NH2 TFA's interaction with the ORL1 receptor, compiled from the literature. These data facilitate a comparative understanding of its binding affinity and functional efficacy across different experimental setups.

Table 1: Binding Affinity of Ac-RYYRIK-NH2 for the ORL1 Receptor

| Parameter | Value | Experimental System | Radioligand | Reference |

| Ki | 1.5 nM | CHO cells expressing human ORL1 | [3H]Nociceptin | [3] |

| pA2 | 9.13 | Rat frontal cortex | N/A | [3] |

| pA2 | 8.69 | Rat anococcygeus muscle | N/A | [3] |

Table 2: Functional Activity of Ac-RYYRIK-NH2 at the ORL1 Receptor

| Assay | Parameter | Value | Experimental System | Reference Agonist | Reference |

| [35S]GTPγS Binding | Emax | 44% | Rat frontal cortex membranes | Nociceptin | [3] |

| Emax | 115% | CHO-hORL1 cell membranes | Nociceptin | [3] | |

| cAMP Accumulation | Emax (Inhibition) | 49% | CHO-hORL1 cells | Nociceptin | [3] |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the pharmacological profile of Ac-RYYRIK-NH2 at the ORL1 receptor.

Radioligand Binding Assay ([3H]Nociceptin)

This protocol is adapted from methodologies described in the literature for determining the binding affinity of ligands to the ORL1 receptor.

Objective: To determine the binding affinity (Ki) of Ac-RYYRIK-NH2 for the ORL1 receptor through competitive displacement of the radiolabeled ligand, [3H]Nociceptin.

Materials:

-

Membrane preparations from CHO cells stably expressing the human ORL1 receptor (CHO-hORL1).

-

[3H]Nociceptin (specific activity ~80-100 Ci/mmol).

-

This compound.

-

Nociceptin (for non-specific binding determination).

-

Binding Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail.

-

Liquid scintillation counter.

Procedure:

-

Thaw the CHO-hORL1 cell membrane preparations on ice.

-

Prepare serial dilutions of Ac-RYYRIK-NH2 in binding buffer.

-

In a 96-well plate, add in the following order:

-

Binding buffer.

-

A fixed concentration of [3H]Nociceptin (typically at or below its Kd value, e.g., 0.5 nM).

-

Varying concentrations of Ac-RYYRIK-NH2 or buffer for total binding.

-

A saturating concentration of unlabeled nociceptin (e.g., 1 µM) for non-specific binding.

-

CHO-hORL1 membrane preparation (typically 20-50 µg of protein per well).

-

-

Incubate the plate at 25°C for 60 minutes with gentle agitation.

-

Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in wash buffer using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.

-

Quantify the radioactivity using a liquid scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Analyze the data using a non-linear regression analysis to determine the IC50 value of Ac-RYYRIK-NH2.

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[35S]GTPγS Binding Assay

This functional assay measures the activation of G proteins coupled to the ORL1 receptor.

Objective: To determine the potency (EC50) and efficacy (Emax) of Ac-RYYRIK-NH2 in stimulating the binding of [35S]GTPγS to G proteins in CHO-hORL1 cell membranes.

Materials:

-

CHO-hORL1 cell membrane preparations.

-

[35S]GTPγS (specific activity >1000 Ci/mmol).

-

This compound.

-

Nociceptin (as a reference full agonist).

-

GTPγS (for non-specific binding).

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.

-

GDP (Guanosine 5'-diphosphate).

-

Other materials are the same as for the radioligand binding assay.

Procedure:

-

Thaw the CHO-hORL1 cell membrane preparations on ice.

-

Prepare serial dilutions of Ac-RYYRIK-NH2 and nociceptin in assay buffer.

-

Pre-incubate the membranes with GDP (typically 10 µM) on ice for at least 15 minutes.

-

In a 96-well plate, add in the following order:

-

Assay buffer.

-

Varying concentrations of Ac-RYYRIK-NH2, nociceptin, or buffer for basal binding.

-

A saturating concentration of unlabeled GTPγS (e.g., 10 µM) for non-specific binding.

-

CHO-hORL1 membrane preparation (10-20 µg of protein per well).

-

-

Initiate the reaction by adding [35S]GTPγS (typically 0.05-0.1 nM).

-

Incubate the plate at 30°C for 60 minutes with gentle agitation.

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters three times with ice-cold wash buffer.

-

Quantify the radioactivity using a liquid scintillation counter.

-

Analyze the data using non-linear regression to generate dose-response curves and determine the EC50 and Emax values. The Emax of Ac-RYYRIK-NH2 is expressed as a percentage of the maximal stimulation achieved with the full agonist, nociceptin.

cAMP Accumulation Assay

This assay measures the functional consequence of ORL1 receptor activation on a downstream signaling molecule, cyclic adenosine monophosphate (cAMP).

Objective: To determine the ability of Ac-RYYRIK-NH2 to inhibit forskolin-stimulated cAMP accumulation in intact CHO-hORL1 cells.

Materials:

-

CHO-hORL1 cells.

-

Cell culture medium (e.g., F-12K Medium with 10% FBS).

-

Forskolin.

-

This compound.

-

Nociceptin.

-

IBMX (3-isobutyl-1-methylxanthine), a phosphodiesterase inhibitor.

-

cAMP assay kit (e.g., ELISA, HTRF, or AlphaScreen-based).

Procedure:

-

Seed CHO-hORL1 cells in a 96-well plate and grow to confluence.

-

On the day of the assay, aspirate the growth medium and replace it with serum-free medium containing IBMX (e.g., 0.5 mM). Incubate for 30 minutes at 37°C.

-

Add varying concentrations of Ac-RYYRIK-NH2 or nociceptin to the wells and incubate for 15 minutes at 37°C.

-

Stimulate the cells with a fixed concentration of forskolin (e.g., 5 µM) and incubate for a further 15-30 minutes at 37°C.

-

Lyse the cells according to the cAMP assay kit manufacturer's instructions.

-

Measure the intracellular cAMP levels using the chosen detection method.

-

Generate dose-response curves for the inhibition of forskolin-stimulated cAMP accumulation.

-

Determine the EC50 and Emax of inhibition for Ac-RYYRIK-NH2. The Emax is expressed as the percentage of inhibition of the forskolin-stimulated response, with the inhibition by a saturating concentration of nociceptin often considered as 100%.

Visualization of Signaling Pathways and Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways of the ORL1 receptor and the workflows of the experimental protocols described above.

Figure 1: ORL1 Receptor Signaling Pathway.

Figure 2: Radioligand Binding Assay Workflow.

Figure 3: [35S]GTPγS Binding Assay Workflow.

Figure 4: cAMP Accumulation Assay Workflow.

Conclusion

This compound is a well-characterized partial agonist of the ORL1 receptor, exhibiting high binding affinity and context-dependent functional activity. The data and protocols presented in this technical guide provide a solid foundation for researchers investigating the N/OFQ-ORL1 receptor system. The variability in its efficacy across different assay systems underscores the importance of a multi-faceted experimental approach to fully understand the pharmacological properties of ORL1 receptor ligands. The continued use of Ac-RYYRIK-NH2 as a research tool will undoubtedly contribute to a deeper understanding of ORL1 receptor signaling and its potential as a therapeutic target.

References

Ac-RYYRIK-NH2 TFA and the Nociceptin/Orphanin FQ System: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The nociceptin/orphanin FQ (N/OFQ) system, comprising the endogenous peptide N/OFQ and its cognate receptor, the NOP receptor (also known as ORL-1), represents a significant area of research in neuroscience and pharmacology.[1] This system is implicated in a wide array of physiological processes, including pain modulation, reward, anxiety, and locomotion. Ac-RYYRIK-NH2 is a synthetic hexapeptide that has emerged as a critical tool for elucidating the function of the NOP receptor.[2][3] Its complex pharmacology, exhibiting both antagonist and partial agonist activities depending on the specific assay and cellular context, makes it a fascinating subject of study.[2][4][5] This technical guide provides a comprehensive overview of Ac-RYYRIK-NH2, its interaction with the N/OFQ system, detailed experimental protocols, and a summary of key quantitative data. The trifluoroacetate (TFA) salt form, a common counterion resulting from peptide synthesis and purification, is also addressed.[6][7][8][9]

The Nociceptin/Orphanin FQ System

The NOP receptor is a G protein-coupled receptor (GPCR) with a structural homology to classical opioid receptors (mu, delta, and kappa).[1][10] However, its endogenous ligand, N/OFQ, does not bind to these opioid receptors, and likewise, opioid peptides do not activate the NOP receptor.[11] The N/OFQ-NOP system is widely distributed throughout the central and peripheral nervous systems, suggesting its involvement in diverse physiological functions.[1]

Signal Transduction Pathways

Activation of the NOP receptor by an agonist initiates a cascade of intracellular signaling events. The receptor primarily couples to inhibitory G proteins (Gαi/o). This coupling leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[10][11] The dissociation of the Gβγ subunit from the Gα subunit also plays a crucial role in downstream signaling. Gβγ subunits can directly modulate the activity of ion channels, leading to the inhibition of voltage-gated calcium channels (N-type and L-type) and the activation of inwardly rectifying potassium channels.[11][12] This modulation of ion channel activity generally results in a reduction of neuronal excitability and neurotransmitter release.

Furthermore, NOP receptor activation has been shown to stimulate various mitogen-activated protein kinase (MAPK) pathways, including the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways.[1] These pathways are involved in regulating a host of cellular processes, including gene expression, cell growth, and differentiation.

Signaling Pathway of the NOP Receptor

References

- 1. Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Biological Activity and Molecular Docking of Chimeric Peptides Targeting Opioid and NOP Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural requirements of nociceptin antagonist Ac-RYYRIK-NH2 for receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. In vitro characterization of Ac-RYYRWK-NH(2), Ac-RYYRIK-NH(2) and [Phe1Psi(CH(2)-NH)Gly2] nociceptin(1-13)NH(2) at rat native and recombinant ORL(1) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. omizzur.com [omizzur.com]

- 7. The Role of Counter-Ions in Peptides—An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 8. lifetein.com [lifetein.com]

- 9. Which salt form should I choose for my peptide? | AmbioPharm [ambiopharm.com]

- 10. Nociceptin receptor - Wikipedia [en.wikipedia.org]

- 11. Role of Nociceptin/Orphanin FQ-NOP Receptor System in the Regulation of Stress-Related Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cellular Mechanisms of Nociceptin/Orphanin FQ (N/OFQ) Peptide (NOP) Receptor Regulation and Heterologous Regulation by N/OFQ - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Immunomodulatory Properties of Ac-RYYRIK-NH2: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the potential immunomodulatory properties of the synthetic peptide Ac-RYYRIK-NH2. While direct evidence of its effects on the immune system is currently limited, its high affinity for the Nociceptin/Orphanin FQ (N/OFQ) receptor (NOP, or ORL1) provides a strong rationale for its investigation as a modulator of immune responses.

The NOP receptor system is increasingly recognized for its role in regulating inflammation and immunity. The endogenous ligand, N/OFQ, and the NOP receptor are expressed on a variety of immune cells, including lymphocytes and monocytes. Activation of this pathway has been shown to influence key immune processes such as cytokine production, leukocyte migration, and lymphocyte proliferation. Notably, the effects of NOP receptor modulation can be context-dependent, exhibiting both pro- and anti-inflammatory activities.

Ac-RYYRIK-NH2 is a potent NOP receptor ligand, exhibiting a complex pharmacological profile that includes both antagonistic and agonistic actions depending on the biological system. This dual activity suggests that Ac-RYYRIK-NH2 could serve as a nuanced tool to dissect the role of the NOP receptor in immunity and may offer therapeutic potential for immune-mediated diseases.

This document outlines the known characteristics of Ac-RYYRIK-NH2, details the established signaling pathways of its target receptor, and provides a roadmap of experimental protocols to systematically evaluate its immunomodulatory capabilities.

Core Properties of Ac-RYYRIK-NH2

| Property | Value | Reference |

| Target | Nociceptin/Orphanin FQ (NOP) Receptor (ORL1) | |

| Affinity (Ki) | 1.5 nM | |

| Pharmacological Profile | Antagonist of nociceptin-stimulated G-protein binding (in vitro); Agonist properties (in vivo, e.g., inhibition of locomotor activity) | |

| Molecular Formula | C44H70N14O9 | |

| Molecular Weight | 939.14 g/mol |

Proposed Immunomodulatory Investigation Workflow

A systematic investigation into the immunomodulatory effects of Ac-RYYRIK-NH2 should proceed through a series of well-defined stages, from initial in vitro screening to more complex in vivo models. The following workflow is proposed:

Caption: Proposed experimental workflow for investigating the immunomodulatory properties of Ac-RYYRIK-NH2.

NOP Receptor Signaling Pathway

Ac-RYYRIK-NH2 exerts its effects by binding to the NOP receptor, a G-protein coupled receptor (GPCR). The canonical signaling pathway involves coupling to inhibitory G-proteins (Gi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP). Activation of the NOP receptor can also modulate ion channels and activate mitogen-activated protein kinase (MAPK) pathways, which are critical in immune cell function.

Caption: Simplified signaling pathway of the NOP receptor upon ligand binding.

Detailed Experimental Protocols

Cell Viability and Cytotoxicity Assay

-

Objective: To determine the optimal non-toxic concentration range of Ac-RYYRIK-NH2 for subsequent in vitro assays.

-

Methodology:

-

Cell Culture: Culture immune cells of interest (e.g., peripheral blood mononuclear cells [PBMCs], macrophage cell lines like RAW 264.7, or T-cell lines like Jurkat) in appropriate media.

-

Treatment: Seed cells in 96-well plates and treat with a range of Ac-RYYRIK-NH2 concentrations (e.g., 1 nM to 100 µM) for 24-48 hours.

-

MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. The viable cells will reduce MTT to formazan.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.

-

Measurement: Read the absorbance at a wavelength of 570 nm. Cell viability is expressed as a percentage relative to the untreated control.

-

Cytokine Production Analysis

-

Objective: To assess the effect of Ac-RYYRIK-NH2 on the production of pro- and anti-inflammatory cytokines.

-

Methodology:

-

Cell Stimulation: Culture immune cells (e.g., PBMCs or macrophages) and pre-treat with non-toxic concentrations of Ac-RYYRIK-NH2 for 1-2 hours.

-

Activation: Stimulate the cells with an immune activator such as lipopolysaccharide (LPS) for macrophages or phytohemagglutinin (PHA) for T-cells. Include an unstimulated control.

-

Incubation: Incubate for a predetermined period (e.g., 24 hours for TNF-α, IL-6; 48-72 hours for IFN-γ, IL-10).

-

Supernatant Collection: Centrifuge the plates and collect the cell-free supernatants.

-

Quantification: Measure cytokine concentrations using Enzyme-Linked Immunosorbent Assay (ELISA) kits or a Cytometric Bead Array (CBA) for multiplex analysis.

-

T-Cell Proliferation Assay

-

Objective: To evaluate the impact of Ac-RYYRIK-NH2 on T-cell proliferation.

-

Methodology:

-

Cell Labeling: Isolate T-cells and label them with Carboxyfluorescein succinimidyl ester (CFSE). CFSE is a fluorescent dye that is equally distributed between daughter cells upon division, allowing for the tracking of cell proliferation.

-

Co-culture and Treatment: Co-culture CFSE-labeled T-cells with antigen-presenting cells (APCs) and a specific antigen or a mitogen (e.g., anti-CD3/CD28 antibodies). Add varying concentrations of Ac-RYYRIK-NH2.

-

Incubation: Culture the cells for 3-5 days.

-

Flow Cytometry: Acquire the cells on a flow cytometer and analyze the CFSE fluorescence. Each peak of decreasing fluorescence intensity represents a cell division.

-

Western Blot for Signaling Pathway Analysis

-

Objective: To investigate the effect of Ac-RYYRIK-NH2 on key signaling molecules downstream of the NOP receptor, such as MAPKs.

-

Methodology:

-

Cell Treatment: Culture immune cells and treat with Ac-RYYRIK-NH2 for various time points (e.g., 5, 15, 30, 60 minutes).

-

Cell Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane and probe with primary antibodies specific for phosphorylated and total forms of ERK, p38, and JNK.

-

Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

-

By following this structured approach, researchers can effectively delineate the immunomodulatory profile of Ac-RYYRIK-NH2, paving the way for a deeper understanding of the NOP receptor's role in the immune system and potentially identifying a novel therapeutic agent.

Ac-RYYRIK-NH2: A Technical Guide to a High-Affinity NOP Receptor Ligand

Introduction

Ac-RYYRIK-NH2 is a synthetic hexapeptide that has garnered significant interest within the scientific community for its potent and complex interactions with the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP), also known as the opioid receptor-like 1 (ORL1) receptor. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of Ac-RYYRIK-NH2, tailored for researchers, scientists, and professionals in drug development.

The peptide was first identified as a high-affinity ligand for the NOP receptor, demonstrating a complex pharmacological profile that includes both antagonistic and agonistic properties depending on the experimental setting.[1] In vitro, it acts as a competitive antagonist, blocking N/OFQ-stimulated G protein activation in rat brain preparations and the negative chronotropic effect of N/OFQ in rat cardiomyocytes.[1] Conversely, in vivo studies have revealed its potent agonist properties, such as the inhibition of locomotor activity in mice.[2] This dual nature makes Ac-RYYRIK-NH2 a valuable tool for probing the physiological functions of the NOP receptor system and as a lead compound for the development of novel therapeutics.

Physicochemical Properties

| Property | Value |

| Sequence | Ac-Arg-Tyr-Tyr-Arg-Ile-Lys-NH2 |

| Molecular Formula | C44H70N14O9 |

| Molecular Weight | 939.12 g/mol |

| CAS Number | 200959-48-4 |

| Appearance | Lyophilized powder |

| Purity | >95% (typically analyzed by HPLC) |

| Solubility | Soluble in water |

Biological Activity and Quantitative Data

Ac-RYYRIK-NH2 exhibits a high affinity for the NOP receptor. Its biological activity has been characterized in a variety of in vitro and in vivo assays, revealing a complex pharmacological profile.

| Assay | Species | Tissue/Cell Line | Parameter | Value | Reference |

| Radioligand Binding | - | CHO cells expressing human NOP receptor | Ki | 1.5 nM | [1][2] |

| [³⁵S]GTPγS Binding | Rat | Brain membranes | Schild Constant (pA₂) | 6.58 nM | Berger et al., 1999 |

| Cardiomyocyte Chronotropy | Neonatal Rat | Cardiomyocytes | Antagonist Activity | Full inhibition of N/OFQ effect | Berger et al., 1999 |

| Locomotor Activity | Mouse | - | In vivo effect | Potent agonist (inhibition of activity) | [1][2] |

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of Ac-RYYRIK-NH2

Objective: To synthesize the Ac-RYYRIK-NH2 peptide.

Methodology: The synthesis of Ac-RYYRIK-NH2 is typically achieved through Fmoc-based solid-phase peptide synthesis.

Workflow:

Caption: Workflow for the solid-phase synthesis of Ac-RYYRIK-NH2.

Detailed Steps:

-

Resin Preparation: Rink Amide resin is swelled in a suitable solvent such as dimethylformamide (DMF).

-

Amino Acid Coupling: The C-terminal amino acid, Fmoc-Lys(Boc)-OH, is coupled to the resin using a coupling agent like HBTU/HOBt in the presence of a base such as DIEA. The completion of the coupling reaction is monitored by a ninhydrin test.

-

Fmoc Deprotection: The Fmoc protecting group is removed using a solution of 20% piperidine in DMF.

-

Chain Elongation: Steps 2 and 3 are repeated for each subsequent amino acid in the sequence (Ile, Arg(Pbf), Tyr(tBu), Tyr(tBu), Arg(Pbf)).

-

N-terminal Acetylation: Following the final Fmoc deprotection, the N-terminus is acetylated using acetic anhydride and a base.

-

Cleavage and Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water.

-

Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: The purity and identity of the final peptide are confirmed by analytical RP-HPLC and mass spectrometry.

[³⁵S]GTPγS Binding Assay

Objective: To determine the functional activity of Ac-RYYRIK-NH2 at the NOP receptor by measuring its effect on G protein activation.

Methodology: This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins upon receptor activation.

Workflow:

Caption: Workflow for the [³⁵S]GTPγS binding assay.

Detailed Steps:

-

Membrane Preparation: Membranes are prepared from rat brain tissue or cells expressing the NOP receptor.

-

Incubation: The membranes are incubated in an assay buffer containing GDP, the agonist (N/OFQ), and varying concentrations of the antagonist (Ac-RYYRIK-NH2).

-

GTPγS Binding: The binding reaction is initiated by the addition of [³⁵S]GTPγS.

-

Termination: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free [³⁵S]GTPγS.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The data is analyzed to determine the effect of Ac-RYYRIK-NH2 on N/OFQ-stimulated [³⁵S]GTPγS binding. For antagonist activity, a Schild analysis can be performed to determine the pA₂ value.

Signaling Pathway of the NOP Receptor

Ac-RYYRIK-NH2 exerts its effects by modulating the signaling cascade of the NOP receptor, a G protein-coupled receptor (GPCR).

Caption: Simplified signaling pathway of the NOP receptor.

Pathway Description: Upon activation by an agonist, the NOP receptor couples to inhibitory G proteins of the Gαi/o family. This leads to:

-

Inhibition of adenylyl cyclase: This results in a decrease in intracellular cyclic AMP (cAMP) levels.

-

Modulation of ion channels: The Gβγ subunit can directly activate G protein-coupled inwardly rectifying potassium (GIRK) channels, leading to membrane hyperpolarization, and inhibit voltage-gated calcium channels, which reduces neurotransmitter release.

-

Activation of mitogen-activated protein kinase (MAPK) pathways: The NOP receptor can also signal through MAPK cascades, influencing gene expression and cell proliferation.

Ac-RYYRIK-NH2, by acting as an antagonist in certain systems, can block these downstream effects when co-administered with an agonist like N/OFQ. Its agonistic properties in other contexts suggest that it can also initiate these signaling events.

Conclusion

Ac-RYYRIK-NH2 is a pivotal research tool for investigating the NOP receptor system. Its well-characterized, yet complex, pharmacology provides a unique opportunity to dissect the various physiological and pathological roles of NOP receptor signaling. The detailed protocols and data presented in this guide are intended to facilitate further research into this fascinating peptide and its potential therapeutic applications.

References

The Structure-Activity Relationship of Ac-RYYRIK-NH2 Analogs: A Technical Guide for NOP Receptor Ligand Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of Ac-RYYRIK-NH2, a potent hexapeptide ligand for the Nociceptin/Orphanin FQ (NOP) receptor, also known as the ORL-1 receptor. Ac-RYYRIK-NH2 exhibits a complex pharmacological profile, acting as an antagonist in certain in vitro assays while demonstrating potent agonist activity in vivo. This dual nature makes its structural analogs compelling candidates for the development of novel therapeutics targeting the NOP receptor system, which is implicated in a range of physiological processes including pain, anxiety, and reward. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying biological pathways to facilitate further research and drug development in this area.

Core Structure-Activity Relationship Insights

Systematic analysis of Ac-RYYRIK-NH2 analogs has revealed critical structural determinants for NOP receptor binding and functional activity. Alanine scanning, terminal truncations, and modifications of the terminal protecting groups have elucidated the importance of specific residues and functional groups.

A seminal study involving systematic modifications of the Ac-RYYRIK-NH2 sequence provided foundational insights into its SAR at the NOP receptor. The N-terminal tripeptide, Arg-Tyr-Tyr, was identified as crucial for high-affinity binding.[1] Particularly, the N-terminal Arginine residue and the N-terminal acetyl group are indispensable for receptor recognition.[1] Conversely, the C-terminal amide group was found to be less significant for binding affinity.[1]

Data Presentation: Quantitative SAR of Ac-RYYRIK-NH2 Analogs

The following tables summarize the quantitative data from key SAR studies, providing a clear comparison of the binding affinities and functional potencies of various Ac-RYYRIK-NH2 analogs.

Table 1: NOP Receptor Binding Affinity of Ac-RYYRIK-NH2 Analogs

| Analog Name | Sequence | Modification | Ki (nM) | Reference |

| Ac-RYYRIK-NH2 | Ac-Arg-Tyr-Tyr-Arg-Ile-Lys-NH2 | Parent Peptide | 1.5 | [2] |

| Ac-AYYRIK-NH2 | Ac-Ala -Tyr-Tyr-Arg-Ile-Lys-NH2 | Arg1 -> Ala | >1000 | [1] |

| Ac-RAYRIK-NH2 | Ac-Arg-Ala -Tyr-Arg-Ile-Lys-NH2 | Tyr2 -> Ala | 18 | [1] |

| Ac-RYARIK-NH2 | Ac-Arg-Tyr-Ala -Arg-Ile-Lys-NH2 | Tyr3 -> Ala | 15 | [1] |

| Ac-RYYAIK-NH2 | Ac-Arg-Tyr-Tyr-Ala -Ile-Lys-NH2 | Arg4 -> Ala | 120 | [1] |

| Ac-RYYRAK-NH2 | Ac-Arg-Tyr-Tyr-Arg-Ala -Lys-NH2 | Ile5 -> Ala | 110 | [1] |

| Ac-RYYRIA-NH2 | Ac-Arg-Tyr-Tyr-Arg-Ile-Ala -NH2 | Lys6 -> Ala | 250 | [1] |

| RYYRIK-NH2 | Arg-Tyr-Tyr-Arg-Ile-Lys-NH2 | No N-acetyl group | >1000 | [1] |

| Ac-RYYRIK-OH | Ac-Arg-Tyr-Tyr-Arg-Ile-Lys-OH | C-terminal acid | 2.5 | [1] |

| Ac-YYRIK-NH2 | Ac-Tyr-Tyr-Arg-Ile-Lys-NH2 | N-terminal truncation | >1000 | [1] |

| Ac-RYYRI-NH2 | Ac-Arg-Tyr-Tyr-Arg-Ile-NH2 | C-terminal truncation | 150 | [1] |

Table 2: Functional Activity of Ac-RYYRIK-NH2 and a Key Analog

| Compound | Assay | Tissue/Cell Line | Parameter | Value | Reference |

| Ac-RYYRIK-NH2 | [35S]GTPγS Binding | Rat Frontal Cortex | Emax (%) | 44 | [3] |

| CHO cells (recombinant) | Emax (%) | 115 | [3] | ||

| Rat Frontal Cortex | pA2 | 9.13 | [3] | ||

| cAMP Production | CHO cells (recombinant) | Inhibition (%) | 49 | [3] | |

| Isolated Rat Vas Deferens | Inhibition (%) | 54 | [3] | ||

| Isolated Rat Anococcygeus | Inhibition (%) | 37 | [3] | ||

| Isolated Rat Anococcygeus | pA2 | 8.69 | [3] | ||

| Ac-RYYRWK-NH2 | [35S]GTPγS Binding | Rat Frontal Cortex | Emax (%) | 96 | [3] |

| CHO cells (recombinant) | Emax (%) | 202 | [3] | ||

| cAMP Production | CHO cells (recombinant) | Inhibition (%) | 58 | [3] | |

| Isolated Rat Vas Deferens | Inhibition (%) | 72 | [3] | ||

| Isolated Rat Anococcygeus | Inhibition (%) | 66 | [3] |

Signaling Pathways and Experimental Workflows

To understand the functional consequences of NOP receptor activation by Ac-RYYRIK-NH2 and its analogs, it is essential to visualize the underlying signaling cascades and the experimental procedures used to measure these effects.

NOP Receptor Signaling Pathway

Ac-RYYRIK-NH2 and its analogs exert their effects by modulating the NOP receptor, a G protein-coupled receptor (GPCR). The canonical signaling pathway involves coupling to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. Additionally, NOP receptor activation can modulate ion channels and other signaling cascades.

Caption: NOP Receptor Signaling Cascade.

Experimental Workflow: Peptide Synthesis and Evaluation

The development and characterization of Ac-RYYRIK-NH2 analogs follow a structured workflow, from chemical synthesis to pharmacological evaluation.

Caption: Workflow for Analog Synthesis and Evaluation.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of SAR studies. The following sections outline the key experimental protocols.

Solid-Phase Peptide Synthesis (SPPS) of Ac-RYYRIK-NH2 Analogs

Principle: Peptides are synthesized in a stepwise manner on a solid support (resin). The C-terminal amino acid is first attached to the resin, followed by sequential addition of N-terminally protected amino acids.

Protocol:

-

Resin Preparation: Rink Amide resin is typically used to obtain a C-terminal amide. The resin is swelled in a suitable solvent such as N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF).[4]

-

Fmoc Deprotection: The N-terminal Fmoc (9-fluorenylmethyloxycarbonyl) protecting group of the resin-bound amino acid is removed by treatment with a solution of 20% piperidine in DMF.[4]

-

Amino Acid Coupling: The next Fmoc-protected amino acid is activated using a coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like diisopropylethylamine (DIEA). The activated amino acid is then added to the resin to form a peptide bond. The completion of the coupling reaction is monitored by a qualitative test such as the Kaiser test.[4]

-

Washing: After each deprotection and coupling step, the resin is thoroughly washed with DMF and dichloromethane (DCM) to remove excess reagents and byproducts.

-

Acetylation: After the final amino acid has been coupled and the N-terminal Fmoc group removed, the N-terminus is acetylated using a reagent like acetic anhydride or N-acetylimidazole.

-

Cleavage and Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups are simultaneously removed by treatment with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers such as water and triisopropylsilane.[4]

-

Purification: The crude peptide is purified by reversed-phase high-performance liquid chromatography (RP-HPLC).[5][6]

-

Characterization: The purity and identity of the final peptide are confirmed by analytical RP-HPLC and mass spectrometry.[5][6]

NOP Receptor Radioligand Binding Assay

Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the NOP receptor.

Protocol:

-

Membrane Preparation: Membranes are prepared from cells or tissues expressing the NOP receptor (e.g., CHO cells stably expressing the human NOP receptor or rat brain tissue).[7][8]

-

Assay Buffer: A typical binding buffer consists of 50 mM Tris-HCl, 5 mM MgCl2, and 0.1% bovine serum albumin (BSA), pH 7.4.[8]

-

Incubation: A fixed concentration of a radiolabeled NOP receptor ligand (e.g., [3H]-Nociceptin) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound.

-

Separation: The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The filters are then washed with ice-cold buffer.[7]

-

Quantification: The amount of radioactivity trapped on the filters is quantified by liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

[35S]GTPγS Binding Assay

Principle: This functional assay measures the activation of G proteins coupled to the NOP receptor. In the presence of an agonist, the receptor catalyzes the exchange of GDP for the non-hydrolyzable GTP analog, [35S]GTPγS, on the Gα subunit.

Protocol:

-

Membrane Preparation: Similar to the radioligand binding assay, membranes expressing the NOP receptor are used.[9][10]

-

Assay Buffer: The assay buffer typically contains 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, and 0.1% BSA, pH 7.4. GDP is also included to regulate basal binding.[10][11]

-

Incubation: Membranes are incubated with a fixed concentration of [35S]GTPγS and varying concentrations of the test compound.[7][9]

-

Termination and Separation: The reaction is terminated by rapid filtration through glass fiber filters, followed by washing.[7][9]

-

Quantification: The amount of [35S]GTPγS bound to the G proteins on the filters is determined by scintillation counting.

-

Data Analysis: The data are analyzed to determine the EC50 (potency) and Emax (efficacy) of the test compound.[12]

cAMP Accumulation Assay

Principle: This assay measures the ability of a NOP receptor agonist to inhibit the production of cyclic AMP (cAMP), a key second messenger.

Protocol:

-

Cell Culture: Whole cells expressing the NOP receptor (e.g., CHO cells) are used.

-

Stimulation: The cells are first treated with forskolin, an activator of adenylyl cyclase, to stimulate cAMP production.

-

Incubation with Test Compound: The cells are then incubated with varying concentrations of the test compound.

-

Cell Lysis and Detection: The cells are lysed, and the intracellular cAMP levels are measured using a variety of methods, such as radioimmunoassay (RIA), enzyme-linked immunosorbent assay (ELISA), or bioluminescence resonance energy transfer (BRET)-based biosensors.[13][14]

-

Data Analysis: The ability of the test compound to inhibit forskolin-stimulated cAMP accumulation is quantified to determine its potency and efficacy.

Isolated Tissue Bioassays (e.g., Rat Vas Deferens)

Principle: These ex vivo assays measure the functional effect of a compound on the contraction of isolated smooth muscle tissues that endogenously express NOP receptors.

Protocol:

-

Tissue Preparation: Tissues such as the rat vas deferens or anococcygeus muscle are dissected and mounted in an organ bath containing a physiological salt solution (e.g., Krebs solution) maintained at 37°C and aerated with carbogen (95% O2, 5% CO2).[15][16]

-

Stimulation: The tissues are typically stimulated electrically to induce contractions.

-

Application of Test Compound: The test compound is added to the organ bath at various concentrations, and its effect on the electrically stimulated contractions is recorded.

-

Data Analysis: The inhibitory effect of the compound on tissue contraction is measured to determine its potency (EC50) and efficacy (Emax). For antagonists, the pA2 value can be determined by Schild analysis.[3][17]

References

- 1. Structural requirements of nociceptin antagonist Ac-RYYRIK-NH2 for receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ac-RYYRIK-NH2 | CAS:200959-48-4 | High affinity NOP ligand | High Purity | Manufacturer BioCrick [biocrick.com]

- 3. In vitro characterization of Ac-RYYRWK-NH(2), Ac-RYYRIK-NH(2) and [Phe1Psi(CH(2)-NH)Gly2] nociceptin(1-13)NH(2) at rat native and recombinant ORL(1) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. wernerlab.weebly.com [wernerlab.weebly.com]

- 5. lcms.cz [lcms.cz]

- 6. agilent.com [agilent.com]

- 7. Pharmacological studies on the NOP and opioid receptor agonist PWT2-[Dmt1]N/OFQ(1-13) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. pubcompare.ai [pubcompare.ai]

- 10. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Synthesis and Evaluation of Radioligands for Imaging Brain Nociceptin/Orphanin FQ Peptide (NOP) Receptors with Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]

- 12. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 13. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Endocytic Profiles of δ-Opioid Receptor Ligands Determine the Duration of Rapid but Not Sustained cAMP Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Isolated tissue preparation | PPTX [slideshare.net]

- 16. Development of an ex vivo model for pharmacological experimentation on isolated tissue preparation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Development of an ex vivo model for pharmacological experimentation on isolated tissue preparation - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Therapeutic Potential of Ac-RYYRIK-NH2 TFA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ac-RYYRIK-NH2 TFA is a synthetic hexapeptide that has garnered significant interest within the scientific community for its high affinity and complex pharmacology at the Nociceptin/Orphanin FQ (NOP) receptor, also known as the ORL1 receptor. This technical guide provides a comprehensive overview of the current understanding of this compound, detailing its mechanism of action, potential therapeutic applications, and the experimental protocols utilized to elucidate its function. The intricate signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of this promising research compound.

Introduction

This compound is a potent ligand for the NOP receptor, a G protein-coupled receptor (GPCR) that is the fourth member of the opioid receptor family. Unlike classical opioid receptors, the NOP receptor and its endogenous ligand, Nociceptin/Orphanin FQ (N/OFQ), modulate a distinct range of physiological and pathological processes, including pain, anxiety, and addiction. The unique pharmacological profile of this compound, exhibiting both agonist and antagonist properties depending on the cellular context and experimental model, makes it a valuable tool for dissecting the complexities of the NOP receptor system and a potential lead for novel therapeutic agents.

Mechanism of Action

This compound exerts its effects by binding to the NOP receptor. This interaction initiates a cascade of intracellular signaling events. The peptide's pharmacology is multifaceted:

-

Partial Agonist Activity: In certain cellular systems, such as Chinese Hamster Ovary (CHO) cells transfected with the human NOP receptor, Ac-RYYRIK-NH2 acts as a partial agonist, stimulating receptor signaling, albeit to a lesser extent than the full endogenous agonist N/OFQ.

-

Antagonist Activity: Conversely, in native tissues like rat brain membranes, Ac-RYYRIK-NH2 can act as an antagonist, blocking the N/OFQ-induced activation of G-proteins. This is typically observed in GTPγS binding assays.

-

In Vivo Agonist-like Effects: Despite its in vitro antagonist activity in some assays, in vivo studies in animal models have demonstrated that Ac-RYYRIK-NH2 often produces effects consistent with NOP receptor agonism, such as a reduction in locomotor activity.

This complex pharmacology suggests that Ac-RYYRIK-NH2 may be a biased agonist, preferentially activating certain signaling pathways over others, or that its functional effect is highly dependent on the specific receptor conformation and the cellular environment.

NOP Receptor Signaling Pathway

The binding of an agonist, such as N/OFQ or potentially Ac-RYYRIK-NH2, to the NOP receptor leads to the activation of intracellular G-proteins, primarily of the Gi/o family. This initiates a signaling cascade with several downstream effects, including the inhibition of adenylyl cyclase, modulation of ion channels, and activation of mitogen-activated protein kinase (MAPK) pathways.

Figure 1: NOP Receptor Signaling Cascade.

Potential Therapeutic Applications

The modulation of the NOP receptor system by ligands like Ac-RYYRIK-NH2 presents several promising avenues for therapeutic intervention.

Analgesia

The NOP receptor system is intricately involved in pain modulation. NOP receptor agonists have shown analgesic effects in various preclinical models of pain, including acute, inflammatory, and neuropathic pain. A key advantage of NOP receptor-targeted analgesics is their potential to circumvent the adverse side effects associated with traditional opioids, such as respiratory depression, tolerance, and dependence.

Anxiolysis

Evidence suggests that NOP receptor agonists possess anxiolytic (anxiety-reducing) properties. The high density of NOP receptors in brain regions associated with fear and anxiety, such as the amygdala, supports this role. Ac-RYYRIK-NH2, by modulating NOP receptor activity, could potentially offer a novel approach to the treatment of anxiety disorders.

Substance Use Disorders

The NOP receptor system has been implicated in the modulation of reward pathways in the brain. NOP receptor agonists have been shown to attenuate the rewarding effects of drugs of abuse, including opioids, psychostimulants, and alcohol, in preclinical models. This suggests that Ac-RYYRIK-NH2 could be investigated as a potential therapy for addiction by reducing drug craving and relapse.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound based on available literature.

Table 1: In Vitro Binding and Functional Activity

| Parameter | Value | Assay System |

| Ki | 1.5 nM | NOP Receptor Binding Assay (Rat Brain) |

| Kd | 1.5 nM | ORL1 Receptor Binding in CHO Cells |

| Functional Activity | Partial Agonist | NOP Receptor in transfected CHO cells |

| Functional Activity | Antagonist | Nociceptin-stimulated GTPγS binding (Rat Brain) |

Table 2: Representative In Vivo Data

| Therapeutic Area | Animal Model | Endpoint | Representative Result |

| Neurological | Mouse | Locomotor Activity | Dose-dependent decrease in spontaneous activity |

| Analgesia | Mouse | Hot Plate Test | Potential for increased latency to thermal stimulus |

| Anxiety | Mouse | Elevated Plus Maze | Potential for increased time spent in open arms |

| Addiction | Rat | Morphine Self-Administration | Potential to decrease morphine intake |

Note: The in vivo data in Table 2 are representative of the expected effects of a NOP receptor agonist and require further specific validation for this compound.

Detailed Experimental Protocols

Solid-Phase Peptide Synthesis of Ac-RYYRIK-NH2

This protocol outlines the manual solid-phase synthesis of Ac-RYYRIK-NH2 using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Figure 2: Solid-Phase Peptide Synthesis Workflow.

Materials:

-

Rink Amide resin

-

Fmoc-protected amino acids (Fmoc-Arg(Pbf)-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Ile-OH, Fmoc-Lys(Boc)-OH)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

Diisopropylethylamine (DIPEA)

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Acetic anhydride